molecular formula C4H10BF3O2 B12686105 Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- CAS No. 4084-36-0

Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)-

Cat. No.: B12686105
CAS No.: 4084-36-0
M. Wt: 157.93 g/mol
InChI Key: DLLVDKYMZQNYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)-: is a chemical compound with the molecular formula C4H10BF3O2 and a molecular weight of 157.9272 . This compound is known for its unique structure, which includes boron bonded to two fluorine atoms and an ethoxyethanolato group. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- typically involves the reaction of boron trifluoride with 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

BF3+C2H5OCH2CH2OHC4H10BF3O2BF_3 + C_2H_5OCH_2CH_2OH \rightarrow C_4H_{10}BF_3O_2 BF3​+C2​H5​OCH2​CH2​OH→C4​H10​BF3​O2​

The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of boron trifluoride and 2-ethoxyethanol, with strict control over reaction conditions such as temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different boron-containing products.

    Reduction: It can be reduced to form boron hydrides or other reduced boron compounds.

    Substitution: The ethoxyethanolato group can be substituted with other ligands, leading to the formation of new boron complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various ligands such as amines or phosphines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boric acid derivatives, while reduction can produce boron hydrides.

Scientific Research Applications

Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Uniqueness: Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- is unique due to its specific combination of boron, fluorine, and ethoxyethanolato groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields.

Properties

CAS No.

4084-36-0

Molecular Formula

C4H10BF3O2

Molecular Weight

157.93 g/mol

IUPAC Name

2-ethoxyethanol;trifluoroborane

InChI

InChI=1S/C4H10O2.BF3/c1-2-6-4-3-5;2-1(3)4/h5H,2-4H2,1H3;

InChI Key

DLLVDKYMZQNYSX-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.CCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.